molecular formula C21H15NO B2875259 2-(4-Phenoxyphenyl)quinoline CAS No. 860203-65-2

2-(4-Phenoxyphenyl)quinoline

Cat. No.: B2875259
CAS No.: 860203-65-2
M. Wt: 297.357
InChI Key: RRHQEDQRRLCSHA-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core substituted with a phenoxyphenyl group at the 2-position. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry due to their unique structural and electronic properties .

Scientific Research Applications

2-(4-Phenoxyphenyl)quinoline has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxyphenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. For example, the use of nanostructured TiO2 photocatalysts under microwave irradiation has been reported for the efficient synthesis of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenoxyphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide, sulfuric acid.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-phenoxyphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO/c1-2-7-18(8-3-1)23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22-21/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHQEDQRRLCSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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